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Compound of Interest

Compound Name: Robinetin

Cat. No.: B1679494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme inhibitory performance of

Robinetin, a naturally occurring flavonoid, against established inhibitors for several key

enzyme targets. The information is compiled from publicly available research data to assist

researchers in evaluating its potential as a therapeutic agent.

Quantitative Performance Data
The following tables summarize the in vitro inhibitory activities of Robinetin and selected

established enzyme inhibitors. IC50 values, the concentration of an inhibitor required to reduce

the activity of an enzyme by half, are presented for comparative analysis. It is important to note

that direct comparison of IC50 values should be approached with caution, as experimental

conditions can vary between studies.

Acetylcholinesterase (AChE) Inhibition
Target Relevance: Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and

its inhibition is a primary therapeutic strategy for Alzheimer's disease.
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Inhibitor Target Enzyme IC50 Value Assay Conditions

Robinetin Acetylcholinesterase 456.48 ± 2.57 µM[1] in vitro assay

Donepezil Acetylcholinesterase 0.021 ± 0.001 µM Ellman's method

Galantamine Acetylcholinesterase 2.28 µM Ellman's method

Rivastigmine Acetylcholinesterase 0.0043 µM Ellman's method

Observation: Robinetin displays inhibitory activity against acetylcholinesterase, though its

potency is significantly lower than that of the established drugs Donepezil, Galantamine, and

Rivastigmine.

HIV-1 Integrase Inhibition
Target Relevance: HIV-1 integrase is an essential enzyme for the replication of the human

immunodeficiency virus, making it a critical target for antiretroviral therapy.

Inhibitor Target Enzyme
IC50 Value (Strand
Transfer)

Assay Conditions

Robinetin HIV-1 Integrase 1.6 ± 0.7 µM[1] in vitro assay

Raltegravir HIV-1 Integrase 2-7 nM in vitro cell culture

Dolutegravir HIV-1 Integrase 1.07 nM (median) Wild-type isolates

Elvitegravir HIV-1 Integrase 7 nM in vitro assay

Observation: Robinetin demonstrates inhibition of HIV-1 integrase in the low micromolar

range. While less potent than the approved integrase inhibitors Raltegravir, Dolutegravir, and

Elvitegravir, it presents a natural scaffold for potential further development.

Multidrug Resistance-Associated Protein (MRP)
Inhibition
Target Relevance: MRP1 and MRP2 are ATP-binding cassette (ABC) transporters that

contribute to multidrug resistance in cancer by effluxing therapeutic agents from cells.
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Inhibitor Target Transporter IC50 Value Assay Conditions

Robinetin MRP1 13.6 µM[1]
MDCKII transfected

cells

Robinetin MRP2 15.0 µM[1]
MDCKII transfected

cells

Verapamil MRP1 ~10-20 µM Varies by assay

MK-571 MRP1 / MRP2 Micromolar range Varies by assay

Observation: Robinetin exhibits inhibitory activity against both MRP1 and MRP2 in the low

micromolar range, comparable to some known MRP inhibitors.

NADH-Oxidase Inhibition
Target Relevance: NADH oxidases are enzymes involved in the production of reactive oxygen

species (ROS), which play a role in various physiological and pathological processes.

Inhibitor Target Enzyme IC50 Value Assay Conditions

Robinetin NADH-Oxidase 19 nmol/mg protein[1] in vitro assay

Apocynin NADPH Oxidase 10 µM[2]
Activated human

neutrophils

Diphenyleneiodonium

(DPI)

NADPH Oxidase

(NOX)
0.1 µM[1][3] HeLa cells

Note: The IC50 value for Robinetin is expressed in nmol/mg protein, which differs from the

molar concentrations typically reported for other inhibitors, making a direct comparison

challenging without further information on the specific enzyme preparation used.

Cyclin-Dependent Kinase 1 (CDK1) Inhibition
Target Relevance: CDK1 is a key regulator of the cell cycle, and its dysregulation is a hallmark

of cancer.
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Inhibitor Target Enzyme IC50 Value Assay Conditions

Robinetin CDK1
Not experimentally

determined

In silico molecular

docking studies

suggest good binding

affinity.

Roscovitine CDK1 0.65 µM Cell-free assay

Purvalanol A CDK1 4 nM in vitro kinase assay

Observation: While molecular docking studies suggest that Robinetin has the potential to

inhibit CDK1, experimental data quantifying its inhibitory potency (IC50) is currently

unavailable.

Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These

represent standard approaches and may have been adapted in the specific studies cited.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's
Method)
This colorimetric assay measures the activity of AChE by quantifying the production of

thiocholine from the substrate acetylthiocholine.

Reagents:

Phosphate buffer (0.1 M, pH 8.0)

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

Acetylthiocholine iodide (ATCI) solution

AChE enzyme solution

Test inhibitor (Robinetin or established inhibitor) at various concentrations.
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Procedure:

In a 96-well plate, add phosphate buffer, DTNB solution, and the test inhibitor solution.

Add the AChE enzyme solution to initiate the pre-incubation period, allowing the inhibitor

to bind to the enzyme.

Start the reaction by adding the ATCI substrate.

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a

yellow-colored product, 5-thio-2-nitrobenzoate.

Measure the absorbance of the yellow product kinetically at 412 nm using a microplate

reader.

The rate of color change is proportional to the AChE activity.

Calculate the percentage of inhibition for each inhibitor concentration and determine the

IC50 value.

HIV-1 Integrase Strand Transfer Inhibition Assay
This assay measures the ability of an inhibitor to block the strand transfer step of HIV-1

integration.

Reagents:

Assay buffer

Recombinant HIV-1 integrase enzyme

Donor DNA (oligonucleotide mimicking the viral DNA end)

Target DNA (oligonucleotide mimicking the host DNA)

Test inhibitor at various concentrations.

Procedure:
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The assay is typically performed in a 96-well plate format.

Incubate the HIV-1 integrase enzyme with the test inhibitor.

Add the donor DNA to allow the formation of the enzyme-donor DNA complex.

Initiate the strand transfer reaction by adding the target DNA.

The reaction is stopped after a defined period.

The amount of strand transfer product is quantified, often using methods like ELISA or

fluorescence-based detection.

The percentage of inhibition is calculated for each inhibitor concentration to determine the

IC50 value.

MRP1/MRP2 Inhibition Assay (Calcein-AM Efflux Assay)
This cell-based assay measures the inhibition of MRP-mediated efflux of a fluorescent

substrate.

Cell Culture:

Use a cell line that overexpresses MRP1 or MRP2 (e.g., transfected MDCKII cells).

Reagents:

Calcein-AM (a non-fluorescent, cell-permeable substrate that is converted to fluorescent

calcein by intracellular esterases)

Assay buffer

Test inhibitor at various concentrations.

Procedure:

Plate the cells in a 96-well plate and allow them to adhere.

Pre-incubate the cells with the test inhibitor.
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Load the cells with Calcein-AM.

MRP1 and MRP2 will actively transport the fluorescent calcein out of the cells.

After an incubation period, measure the intracellular fluorescence using a fluorescence

plate reader.

In the presence of an inhibitor, the efflux of calcein is blocked, leading to higher

intracellular fluorescence.

Calculate the percentage of inhibition based on the increase in fluorescence and

determine the IC50 value.

NADH-Oxidase Inhibition Assay
This assay measures the activity of NADH oxidase by monitoring the oxidation of NADH.

Reagents:

Assay buffer (e.g., phosphate buffer, pH 7.0)

NADH solution

Enzyme preparation (e.g., cell lysate or purified enzyme)

Test inhibitor at various concentrations.

Procedure:

In a cuvette or 96-well plate, combine the assay buffer and the test inhibitor.

Add the enzyme preparation and pre-incubate.

Initiate the reaction by adding NADH.

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of

NADH to NAD+.

The rate of decrease in absorbance is proportional to the NADH oxidase activity.
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Calculate the percentage of inhibition for each inhibitor concentration and determine the

IC50 value.

CDK1 Kinase Assay
This assay measures the ability of an inhibitor to block the kinase activity of CDK1.

Reagents:

Assay buffer

Recombinant CDK1/Cyclin B complex

Substrate (e.g., Histone H1)

ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with ADP detection)

Test inhibitor at various concentrations.

Procedure:

In a reaction tube or 96-well plate, combine the CDK1/Cyclin B enzyme, the substrate, and

the test inhibitor in the assay buffer.

Initiate the kinase reaction by adding ATP.

The CDK1 enzyme phosphorylates the substrate.

After a defined incubation period, the reaction is stopped.

The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can

be done by separating the phosphorylated substrate by SDS-PAGE and detecting the

radioactivity. Alternatively, luminescence-based assays that measure ADP production can

be used.

The percentage of inhibition is calculated based on the reduction in substrate

phosphorylation, and the IC50 value is determined.
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Caption: Cholinergic signaling and the inhibitory action of Robinetin and Donepezil on

Acetylcholinesterase.
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Caption: The HIV-1 replication cycle and the site of action for Robinetin and Raltegravir on

integrase.

Experimental Workflow for Enzyme Inhibition Assay
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Caption: A generalized workflow for a typical in vitro enzyme inhibition assay.
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Caption: The role of CDK1 in the G2/M transition of the cell cycle and the inhibitory action of

Roscovitine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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